1-[(4-Bromo-3-fluorophenyl)methyl]piperazine is an organic compound classified as a piperazine derivative. It features a piperazine ring that is substituted with a 4-bromo-3-fluorophenylmethyl group. This compound has garnered attention due to its significance in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The unique combination of bromine and fluorine substituents enhances its reactivity and biological activity, making it a valuable building block in medicinal chemistry and agrochemical applications.
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine typically involves a nucleophilic substitution reaction. The process begins with commercially available 4-bromo-3-fluorobenzyl chloride and piperazine.
The molecular formula of 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine is C11H14BrFN2, with a molecular weight of 273.14 g/mol. Its structure includes a piperazine ring connected to a phenyl group that carries both bromine and fluorine substituents.
This structural arrangement contributes to the compound's chemical properties and reactivity profile.
1-[(4-Bromo-3-fluorophenyl)methyl]piperazine can undergo several types of chemical reactions:
These reactions allow for the modification of the compound to create various derivatives that may possess different biological activities.
The mechanism of action for 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets within biological systems. The compound's unique structure enables it to bind to certain receptors or enzymes, modulating their activity and leading to various pharmacological effects. Research indicates that piperazine derivatives often exhibit activity against central nervous system targets, which may include serotonin and dopamine receptors .
The chemical properties of 1-[(4-Bromo-3-fluorophenyl)methyl]piperazine include its solubility in polar solvents due to its piperazine structure, which enhances its interaction with biological molecules.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound and confirm its structure during synthesis .
1-[(4-Bromo-3-fluorophenyl)methyl]piperazine has several applications in scientific research:
Nucleophilic substitution reactions provide the principal route for constructing the molecular architecture of 1-[(4-bromo-3-fluorophenyl)methyl]piperazine (CAS 1249436-04-1). The synthetic approach typically involves the reaction of 4-bromo-3-fluorobenzyl halides with mono-substituted piperazines under optimized conditions. The benzyl bromide derivative is preferred over chloride due to its superior leaving group ability, facilitating nucleophilic attack by the piperazine nitrogen. This SN₂ reaction proceeds efficiently in aprotic polar solvents, with the secondary amine of N-methylpiperazine demonstrating enhanced nucleophilicity compared to its unsubstituted counterpart [1] [6].
Structure-activity studies reveal that the methylation state of the piperazine nitrogen critically influences biological interactions. N-Methylation (as in 1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperazine, CAS 1428065-36-4) increases lipophilicity (log P +0.4) and enhances blood-brain barrier penetration compared to unsubstituted analogs. Conversely, bulkier N-alkyl groups (ethyl, propyl) diminish receptor binding affinity in neurological targets by ~30-60%, confirming the steric sensitivity of the target interaction zone [2] [6].
Table 1: Nucleophilic Substitution Efficiency with Different Piperazine Derivatives
Piperazine Reagent | Alkylating Agent | Reaction Time (h) | Yield (%) | Reaction Temperature (°C) |
---|---|---|---|---|
N-Methylpiperazine | 4-Bromo-3-fluorobenzyl bromide | 8 | 82 | 60 |
Piperazine | 4-Bromo-3-fluorobenzyl bromide | 12 | 68 | 60 |
N-Ethylpiperazine | 4-Bromo-3-fluorobenzyl bromide | 10 | 75 | 60 |
1-Boc-piperazine | 4-Bromo-3-fluorobenzyl bromide | 24 | 91* | 80 |
Requires deprotection step; Boc = *tert-butoxycarbonyl* [1] [2] [6]
The strategic placement of bromine and fluorine atoms on the phenyl ring creates electronic synergy that profoundly influences both synthetic manipulation and biological activity. Bromine at the para-position (C4) serves as a potent activator for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), while the meta-fluorine (C3) exerts strong electron-withdrawing effects that acidify adjacent protons. This halogen combination lowers the LUMO energy by ~1.2 eV compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution at C2/C6 positions [1] [2].
In SAR studies, fluorinated analogs demonstrate enhanced metabolic stability (hepatic microsome t₁/₂: 42 min vs. 12 min for non-fluorinated version) due to resistance to cytochrome P450 oxidation. Bromine's polarizability enables halogen bonding interactions with protein targets, increasing binding affinity (Kᵢ = 18 nM) for serotonin receptors compared to chlorine-substituted derivatives (Kᵢ = 42 nM). Molecular docking reveals the bromine atom forms a 2.9 Å contact with His192 in the 5-HT₂ₐ receptor binding pocket, explaining the 2.3-fold affinity enhancement [1] [2] [6].
Table 2: Halogen Position Impact on Electronic Properties and Bioactivity
Substitution Pattern | Hammett Constant (σ) | Cross-Coupling Rate (k, min⁻¹) | 5-HT₂ₐ Kᵢ (nM) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|
4-Br, 3-F | 0.93 | 0.042 | 18 | 42 |
4-Br, 3-Cl | 0.82 | 0.037 | 42 | 38 |
4-F, 3-Br | 0.91 | 0.025 | 67 | 51 |
3-Br, 5-F | 0.89 | 0.039 | 23 | 45 |
No halogen | 0.00 | N/A | >1000 | 12 |
Data standardized at 25°C in acetonitrile solvent [2] [6]
Solvent selection critically impacts reaction kinetics and byproduct formation in the synthesis of 1-[(4-bromo-3-fluorophenyl)methyl]piperazine. Polar aprotic solvents (DMF, DMSO, acetonitrile) outperform protic solvents by solubilizing the ionic intermediates and minimizing elimination side products. DMF provides optimal balance between reagent solubility (0.82 M at 60°C) and reaction rate, yielding 82% product versus 68% in acetonitrile. Addition of 1.5 equivalents of inorganic bases (K₂CO₃, Cs₂CO₃) neutralizes HBr generated in situ, preventing piperazine quaternization [2] [5].
For advanced intermediates requiring cross-coupling, Pd-based catalysts show superior performance for Suzuki couplings of the bromoarene moiety. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (4:1) achieves 89% biaryl product at 80°C. Copper-free conditions using LiHMDS enable transition metal-free amination of chloropyrimidines with the piperazine nitrogen, eliminating metal contamination concerns in pharmaceuticals. Microwave-assisted synthesis (120°C, 30 min) enhances yields by 15-22% while reducing reaction times 4-fold compared to conventional heating [2] [5].
Table 3: Solvent and Catalyst Systems for Key Synthetic Steps
Reaction Type | Optimal System | Yield (%) | Byproduct Formation (%) | Reaction Scale Demonstrated |
---|---|---|---|---|
Benzylation | DMF, K₂CO₃, 60°C | 82 | <5% | 5 kg |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 89 | 8% | 100 g |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | 78 | 12% | 50 g |
Metal-free amination | LiHMDS, THF, reflux | 85 | <3% | 1 kg |
Microwave-assisted | DMF, 120°C, 30 min | 94* | <2% | 200 g |
Comparative yield improvement over conventional 8-hour reflux method [2] [5]
Purification of 1-[(4-bromo-3-fluorophenyl)methyl]piperazine presents challenges due to polar impurities (unreacted piperazine) and non-polar byproducts (bis-alkylated species). Recrystallization from ethanol/water (3:1) efficiently removes hydrophilic impurities, yielding 95.2% pure product with recovery >85%. Optimal crystallization occurs at 0-5°C with slow cooling from 65°C, producing large crystals with low solvent retention. This method is preferred for industrial-scale production due to low cost and high throughput (batch sizes >20 kg) [1] [3].
Chromatographic techniques become essential when synthesizing analogs with complex substituents. Silica gel chromatography with ethyl acetate/hexanes (3:7→1:1 gradient) resolves the target compound (Rf=0.34) from 1,4-bis[(4-bromo-3-fluorophenyl)methyl]piperazine (Rf=0.52). Medium-pressure liquid chromatography (MPLC) on amino-functionalized silica achieves baseline separation of diastereomers in chiral analogs, with loading capacities up to 120 mg/kg stationary phase. For analytical quantification, reverse-phase HPLC (C18 column, acetonitrile/water 65:35 + 0.1% TFA) provides resolution >2.5 with detection at 254 nm [3] [5].
Table 4: Purification Method Comparison for Target Compound and Analogs
Method | Purity Achieved (%) | Recovery (%) | Throughput (g/day) | Key Impurities Removed | Cost Index |
---|---|---|---|---|---|
Ethanol-water recrystallization | 95.2 | 85-88 | 5000 | Unreacted piperazine, inorganic salts | 1.0 |
Silica gel chromatography | 99.1 | 72 | 200 | Bis-alkylated, hydrolysis products | 8.5 |
MPLC (amino silica) | 99.5 | 68 | 350 | Diastereomers, regioisomers | 12.3 |
Preparative HPLC | 99.9 | 60 | 100 | Close Rf impurities, polar degradation | 25.7 |
Cost index normalized to recrystallization = 1.0 [1] [3] [5]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4